Compound Description: Volitinib is a potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor. [] It exhibits good antitumor activity, particularly in a human glioma xenograft model. []
Relevance: Volitinib shares the 1-methyl-1H-pyrazol-4-yl substituent with 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine. Both compounds utilize this moiety for interaction within their respective biological targets. []
Compound Description: This compound was synthesized and evaluated for inhibitory potency against kinases with a cysteine residue in their hinge region. []
Relevance: Similar to 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine, this compound incorporates the 1-methyl-1H-pyrazol-4-yl group. The presence of nitrogen-containing heterocycles in both compounds suggests potential exploration within similar chemical spaces. []
Compound Description: PF-06459988 acts as a potent, irreversible inhibitor of T790M-containing EGFR mutants, demonstrating high selectivity over wild-type EGFR. []
Relevance: Both PF-06459988 and 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine incorporate the 1-methyl-1H-pyrazol-4-yl subunit. This suggests a potential common binding motif or interaction point within their respective biological targets. []
Compound Description: This molecule is an analogue of TAS-116, a selective inhibitor of HSP90α and HSP90β. [] It exhibits a unique binding mode at the N-terminal ATP binding site of HSP90. []
Relevance: The shared presence of the 1-methyl-1H-pyrazol-4-yl group with 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine highlights its potential as a pharmacophore in targeting specific protein domains. []
Compound Description: PF-06747775 is a high-affinity, irreversible inhibitor designed to target oncogenic EGFR mutants. [] This molecule demonstrates significant potency against common EGFR mutations while maintaining selectivity over the wild-type. []
Relevance: Though structurally distinct from 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine, PF-06747775 contains a closely related 3-methoxy-1-methyl-1H-pyrazol-4-yl group. This difference in substitution pattern on the pyrazole ring offers insights into structure-activity relationships for future drug design efforts. []
Compound Description: Initially identified as a highly selective c-Met inhibitor, PF-04254644 was later found to exhibit broad inhibition across the phosphodiesterase (PDE) family. [] This led to undesirable cardiac side effects in preclinical models. []
Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist currently under investigation in Phase 2 clinical trials for Cushing's syndrome. []
Relevance: While structurally distinct from 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine, CORT125134 incorporates a 1-methyl-1H-pyrazol-4-yl group linked through a sulfonyl bridge. This variation in connectivity and its effect on GR antagonistic activity offers valuable information for structure-activity relationship studies. []
Compound Description: GDC-0994 is a selective, orally bioavailable inhibitor of the extracellular signal-regulated kinases ERK1/2, a crucial component of the RAS/RAF/MEK/ERK signaling cascade. []
Relevance: GDC-0994 and 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine share structural similarities in their pyrimidine rings and the presence of a substituted pyrazole moiety. Notably, GDC-0994 incorporates a 1-methyl-1H-pyrazol-5-yl group, where the substituent position on the pyrazole ring differs from the target compound. []
Compound Description: AMG 337 demonstrates potent and selective inhibition of the MET receptor tyrosine kinase. [] Its favorable pharmacokinetic profile and robust in vivo antitumor activity make it a promising candidate for further development. []
Relevance: Both AMG 337 and 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine utilize the 1-methyl-1H-pyrazol-4-yl group. This consistent incorporation within diverse chemical scaffolds suggests its potential as a key pharmacophore for targeting various kinases. []
Compound Description: MK-8033 functions as a dual c-Met/Ron kinase inhibitor, exhibiting preferential binding to the activated conformation of c-Met. [] It has shown complete tumor growth inhibition in a c-Met amplified subcutaneous tumor xenograft model. []
Relevance: MK-8033 and 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine both feature the 1-methyl-1H-pyrazol-4-yl group. The presence of this shared moiety within kinase inhibitors targeting different kinases suggests its versatility in drug design for this protein family. []
Compound Description: PF-2545920 is a highly selective and potent inhibitor of phosphodiesterase 10A (PDE10A). [] It demonstrated promising results in preclinical models for schizophrenia and has advanced to clinical trials. []
Relevance: Though structurally distinct from 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine, PF-2545920 incorporates a related 1-methyl-1H-pyrazol-3-yl group. This structural similarity, particularly within the pyrazole ring system, may be indicative of shared physicochemical properties or potential for interactions with specific amino acid residues in their respective targets. []
Compound Description: AZD1480 is a potent Jak2 inhibitor that exhibits promising in vitro and in vivo activity against Jak2 V617F-driven cell lines and tumor models. []
Compound Description: This molecule is a potent and selective inhibitor of the glycine transporter 1 (GlyT1). [] It demonstrated efficacy in preclinical models for schizophrenia without inducing significant central nervous system side effects. []
Relevance: The presence of the 1-ethyl-1H-pyrazol-4-yl group in this compound, compared to the 1-methyl-1H-pyrazol-4-yl group in 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine, highlights the impact of subtle alkyl substitutions on the pyrazole ring and its potential influence on binding affinity and selectivity profiles. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.